SODIUM DEHYDROACETATE

Description

Historical Trajectories and Academic Development of Sodium Dehydroacetate Research

The scientific journey of this compound is intrinsically linked to its parent compound, dehydroacetic acid, which was first isolated in the 19th century. Initial academic efforts were concentrated on elucidating the correct chemical structure of dehydroacetic acid from a number of potential isomers. The development of synthetic methods for producing this compound followed, with common industrial processes involving the reaction of dehydroacetic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in an aqueous or alcohol medium. google.com

A significant area of academic development has been in the field of materials science, specifically focusing on the crystallization of this compound. Research has demonstrated that the compound can exist in different solid-state forms, including an anhydrate, a monohydrate, and a dihydrate. acs.orgresearchgate.netmdpi.comnih.gov Studies have shown that the formation of these different hydrates is dependent on crystallization conditions, such as the rate of supersaturation. mdpi.comnih.govnih.gov For instance, a slower rate tends to produce a plate-like monohydrate, whereas a faster rate can yield needle-shaped dihydrate crystals. nih.govnih.gov

The academic and regulatory landscape for its use in food has also evolved. While it has been utilized as a food preservative in several countries, scientific research and changing food consumption patterns have led to periodic reassessments of its permitted applications and levels. wikipedia.organtion.net For example, regulatory bodies in China have adjusted the scope of its use in food products based on ongoing food safety risk assessments. antion.netzmuni.comlongchangextracts.com

| Year/Period | Key Research & Development Milestone |

| 1866 | Dehydroacetic acid, the precursor to this compound, is first isolated. |

| Early 20th Century | Academic focus is on determining the correct chemical structure of dehydroacetic acid. |

| Mid-20th Century | Development of industrial synthesis methods for this compound. google.com |

| 1985 | The Expert Panel for Cosmetic Ingredient Safety publishes its first safety assessment. cir-safety.orgnih.gov |

| 2003 & 2023 | The Panel reaffirms the safety of this compound in cosmetics amid significantly increased use. cir-safety.orgcir-safety.orgresearchgate.net |

| 2016-Present | Intensive research into the crystallization behavior and polymorphic forms (hydrates) of this compound. acs.orgresearchgate.netmdpi.comnih.gov |

| 2021-2024 | Regulatory bodies, such as in China, announce revisions to the standards for using this compound in food products. antion.netzmuni.comlongchangextracts.com |

Interdisciplinary Significance of this compound in Contemporary Research

The utility and study of this compound extend across several scientific fields, highlighting its interdisciplinary importance. Its chemical properties make it a subject of interest in food science, cosmetics, and materials science.

In Food Science, this compound is recognized as a highly effective, broad-spectrum preservative. zmuni.comscielo.br Its mechanism involves inhibiting the growth of a wide range of bacteria, yeasts, and molds. scielo.brzhishangchemical.com Research in this area focuses on its ability to interfere with the dehydrogenase activity within microbial cells, thereby disrupting their metabolic processes. zhishangchemical.com Studies have explored its application in preserving various food items, including pickled vegetables and citrus fruits, and its use is regulated in countries like the USA and China. wikipedia.org A developing area of research is the incorporation of this compound into food packaging materials to create active packaging with antimicrobial properties. scielo.br

In the Cosmetics Industry, this compound functions as a key preservative, preventing microbial contamination in a vast array of products like powders and creams. cir-safety.orgjst.go.jp The number of cosmetic formulations containing this ingredient has seen a substantial increase over the past two decades, underscoring its importance to the industry. cir-safety.org Scientific inquiry in this domain includes the development of sophisticated analytical methods, such as high-performance liquid chromatography (HPLC), to accurately determine its concentration in cosmetic products. researchgate.net Furthermore, research has been conducted on the photoreactivity of this compound, investigating its potential to produce reactive species when exposed to sunlight, an important consideration for topical products. jst.go.jp

In Materials Science and Chemistry, research on this compound is multifaceted. A significant focus is on its crystallization behavior, exploring how different processing conditions can lead to the formation of distinct polymorphic and hydrated forms. mdpi.comnih.gov This research is crucial for controlling the physical properties of the final crystalline product. researchgate.net Scientists have used various analytical techniques, including Raman spectroscopy, powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM), to characterize these different solid-state forms. mdpi.comnih.gov Another area of research involves modifying polymer films, such as polyethylene (B3416737), by incorporating this compound to create new materials with enhanced antibacterial properties for packaging applications. scielo.br These studies assess how the additive affects the material's physical characteristics, such as tensile strength and thermal stability. scielo.br

| Field of Study | Research Focus & Application of this compound |

| Food Science | Broad-spectrum antimicrobial agent for food preservation (e.g., in pickled vegetables, fermented soy products). wikipedia.org Research on inhibiting microbial growth mechanisms. zhishangchemical.com Development of antibacterial food packaging. scielo.br |

| Cosmetics Science | Preservative in formulations like creams, lotions, and powders to prevent bacterial and fungal growth. cir-safety.orgjst.go.jp Development of analytical methods (e.g., HPLC) for quality control. researchgate.net Investigation of its photoreactive properties. jst.go.jp |

| Materials Science | Study of crystallization, polymorphism, and hydrate (B1144303) formation (monohydrate and dihydrate). mdpi.comnih.govnih.gov Characterization of different crystal structures. nih.gov Creation of antibacterial polymer films for packaging. scielo.br |

| Analytical Chemistry | Development of methods for detection and quantification in various matrices, including food, animal tissues, and cosmetics, using techniques like HPLC and electrochemical sensors. researchgate.netresearchgate.net |

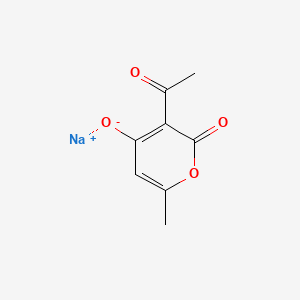

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-acetyl-6-methyl-2-oxopyran-4-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.Na/c1-4-3-6(10)7(5(2)9)8(11)12-4;/h3,10H,1-2H3;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNRBQVNNIDJHX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)C)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium dehydroacetate is a white powder. Used as a fungicide, plasticizer, toothpaste, preservative in food., Hydrate: White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | SODIUM DEHYDROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium dehydroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7096 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble (NTP, 1992), INSOL IN MOST ORGANIC SOLVENTS /HYDRATE/ | |

| Details | Hawley, G.G. The Condensed Chemical Dictionary. 10th ed. New York: Van Nostrand Reinhold Co., 1981., p. 938 | |

| Record name | SODIUM DEHYDROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Hawley, G.G. The Condensed Chemical Dictionary. 10th ed. New York: Van Nostrand Reinhold Co., 1981., p. 938 | |

| Record name | SODIUM DEHYDROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

4418-26-2 | |

| Record name | SODIUM DEHYDROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM DEHYDROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W46YN971G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM DEHYDROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Derivative Chemistry of Sodium Dehydroacetate

Advanced Synthetic Pathways for Sodium Dehydroacetate

The synthesis of this compound is primarily a two-step process: the formation of dehydroacetic acid (DHA) followed by its neutralization to the sodium salt. Advanced methodologies focus on optimizing this process for efficiency, yield, and environmental impact. The principal precursor for industrial synthesis is diketene (B1670635), which undergoes a base-catalyzed dimerization.

Another refined approach involves the dimerization of diketene using sodium acetate (B1210297) anhydrous as a catalyst and acetic anhydride (B1165640) as a water absorbent. This combination provides good catalytic effect and inhibits the formation of unwanted high polymers. The dehydroacetic acid produced is then further purified by recrystallization from absolute ethanol (B145695) before the final neutralization step with sodium hydroxide (B78521) to yield food-grade this compound. researchgate.net

A distinctively different approach is the use of solid-state synthesis. This method involves the direct reaction of solid dehydroacetic acid with a solid base, such as sodium hydroxide, sodium carbonate, or a mixture thereof. The reactants are combined by mixing and grinding, initiating a chemical reaction under solid conditions at temperatures ranging from -2 to 90°C. This solvent-free methodology presents a significant advancement by eliminating wastewater and organic solvent waste streams, reducing energy requirements for heating and solvent recovery, and lowering production costs.

The final and most direct synthesis involves the neutralization of dehydroacetic acid in an aqueous medium with sodium hydroxide. researchgate.net The acidic group of DHA is neutralized to form the sodium salt under controlled conditions to ensure purity. The resulting solution is then typically dried or crystallized to obtain this compound as a powder.

Table 1: Comparison of Synthetic Pathways for this compound

| Method | Precursors | Key Reagents/Catalysts | Key Process Features | Advantages |

|---|---|---|---|---|

| Crude Diketene Polymerization | Crude Diketene, Sodium Hydroxide | Triethylamine, Ethylene Glycol | Direct use of crude diketene; polymerization followed by neutralization. | Simplified process, reduced energy/material consumption. researchgate.net |

| Refined Diketene Dimerization | Diketene, Sodium Hydroxide | Sodium Acetate Anhydrous, Acetic Anhydride, Ethanol | Dimerization followed by recrystallization of DHA before neutralization. | High purity product (food-grade), inhibition of high polymer formation. researchgate.net |

| Solid-State Synthesis | Dehydroacetic Acid, Sodium Hydroxide and/or Sodium Carbonate | None (mechanical activation) | Solvent-free reaction of solid reactants by grinding. | Eliminates waste streams, reduces energy consumption. nih.gov |

| Aqueous Neutralization | Dehydroacetic Acid, Sodium Hydroxide | Water (as medium) | Direct neutralization in an aqueous solution followed by drying. | Straightforward, well-controlled for purity. researchgate.net |

Design and Synthesis of Novel this compound Derivatives

The chemical structure of dehydroacetic acid (DHA), the precursor to this compound, offers multiple reactive sites, making it a versatile scaffold for the synthesis of a wide range of derivatives. Research has primarily focused on modifying the DHA molecule to create new compounds with unique chemical properties and biological activities. These derivatives are typically synthesized from DHA, and if they retain an acidic functional group, they can subsequently be converted to their corresponding sodium salts.

Schiff Bases and Metal Complexes: A major class of DHA derivatives are Schiff bases, formed by the condensation reaction between the acetyl group of DHA and various primary amines, such as substituted anilines. researchgate.netprepchem.com These reactions create compounds containing an imine or azomethine group (-C=N-). The resulting Schiff bases are often potent chelating agents, capable of forming stable complexes with various transition metal ions. nih.gov For example, bidentate Schiff bases derived from DHA and substituted anilines have been used to synthesize complexes with Cu(II), Ni(II), Co(II), Mn(II), and Fe(III). nih.gov Similarly, tetradentate Schiff bases from DHA have been complexed with lanthanide metals like Sm(III) and Eu(III). wikipedia.org These metal complexes exhibit distinct geometries, such as square planar or octahedral, depending on the metal ion and coordination. nih.gov

Heterocyclic Derivatives: DHA is an excellent starting material for the synthesis of more complex heterocyclic systems.

Pyrazoles: Chalcones, synthesized from the reaction of DHA with various aldehydes, can be reacted with hydrazine (B178648) or its derivatives to yield pyrazole (B372694) compounds. researchgate.net Pyrazoles can also be synthesized through the cyclocondensation of diketones derived from DHA with hydrazine. acs.org

Thiazoles: Thiazole (B1198619) derivatives of DHA have been synthesized from key pyrazole intermediates, which are themselves derived from DHA. orgsyn.org This involves multi-step synthesis pathways to construct the thiazole ring onto the DHA framework.

Pyrano[4,3-b]pyran-4,5-diones: These fused heterocyclic derivatives can be synthesized from DHA through condensation with polyfluoroalkyl carboxylates in the presence of a strong base like lithium hydride, followed by an acid-catalyzed cyclization. researchgate.net

The synthesis of these derivatives significantly expands the chemical space accessible from this compound, leading to new molecular architectures with tailored properties.

Spectroscopic and Crystallographic Characterization of this compound and its Derivatives

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed information on molecular structure, polymorphism, and electronic properties.

This compound Hydrates: this compound is known to exist in different hydrated forms, primarily a stable monohydrate and a metastable dihydrate. These forms have been extensively characterized. Cooling crystallization experiments show that the rate of supersaturation is a key factor in determining which hydrate (B1144303) is formed. A low rate favors the formation of plate-like monohydrate crystals, while a high rate yields needle-like dihydrate crystals. The characterization of these forms has been accomplished using a suite of analytical methods.

Table 2: Characterization Data for this compound Hydrates

| Technique | This compound Monohydrate | This compound Dihydrate |

|---|---|---|

| Microscopy | Plate-like crystal habit. | Needle-like, hollow crystal habit. |

| Powder X-Ray Diffraction (PXRD) | Characteristic diffraction peaks confirming the crystalline structure of the monohydrate form. | Distinct diffraction pattern differentiating it from the monohydrate form. |

| Fourier Transform Infrared (FTIR) Spectroscopy | Shows characteristic peaks for the pyranone ring structure and water of hydration. | Displays shifts in vibrational bands, particularly in the water O-H stretching region (4000-2000 cm⁻¹), compared to the monohydrate. |

| Thermal Gravimetric Analysis (TGA) | Shows a weight loss of approximately 8.66% around 120 °C, corresponding to the loss of one water molecule. | Shows a weight loss of approximately 15.61% around 80 °C, consistent with the calculated water content (15.93%) for a dihydrate. |

Derivatives of Dehydroacetic Acid: The novel derivatives synthesized from DHA have also been thoroughly characterized to confirm their structures.

Schiff Bases: Characterization is typically performed using elemental analysis, FTIR, ¹H NMR, and ¹³C NMR spectroscopy. prepchem.com FTIR spectra confirm the formation of the imine bond (C=N), while ¹H NMR data often reveal a strong intramolecular hydrogen bond between the azomethine nitrogen and the hydroxyl proton of the pyran ring. researchgate.netprepchem.com

Metal Complexes: These compounds are analyzed using a wider array of techniques. Molar conductance measurements indicate their non-electrolytic nature. nih.gov Magnetic susceptibility and UV-visible spectroscopy help determine the geometry of the metal center (e.g., square planar or octahedral). nih.gov IR spectroscopy is used to identify the coordination sites of the ligand to the metal ion, often through the carbonyl oxygen and the imino nitrogen. nih.gov In some cases, single-crystal X-ray diffraction has been used to definitively determine the crystal structure, confirming coordination geometries and bond lengths. wikipedia.org

Heterocyclic Derivatives (Pyrazoles, Thiazoles): Structural confirmation relies heavily on ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to establish the molecular formula and connectivity. researchgate.netorgsyn.org For certain thiazole derivatives, X-ray diffraction has been employed to resolve the three-dimensional crystal structure unequivocally. orgsyn.org

Computational Chemistry Approaches in this compound Synthesis

While experimental studies provide the foundation for synthetic methodologies, computational chemistry offers powerful tools to understand the underlying principles of molecular stability and reaction mechanisms relevant to the synthesis of this compound. Computational approaches have been applied to investigate its precursor, dehydroacetic acid (DHA), and the key reactants in its formation.

Tautomeric Stability of Dehydroacetic Acid: Dehydroacetic acid can exist in several tautomeric forms. Molecular modeling using semi-empirical methods (like AM1) and more robust Density Functional Theory (DFT) calculations have been employed to determine the most stable tautomer. These studies conclude that the 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one form is the most stable, both in solution and in the solid state. This stability is attributed to its extended conjugation system and the presence of a stabilizing intramolecular hydrogen bond. DFT studies on DHA homologs, combined with IR and Raman spectroscopy, have further explored the energetics of tautomerization and characterized the intramolecular hydrogen bond.

Mechanism of Diketene Dimerization: The formation of DHA often proceeds through the dimerization of diketene. The reverse of this process, the pyrolysis of diketene to produce ketene (B1206846), has been investigated using high-level computational methods such as CBS-QB3 and CCSD(T). These studies have calculated the activation energy for the decomposition of diketene and, importantly, for the reverse dimerization process. The calculated activation energy for ketene dimerization to diketene is approximately 111.3 kJ/mol, confirming the process is kinetically favorable at room temperature. Such computational insights are crucial for understanding and optimizing the initial and rate-limiting step in many DHA synthesis pathways.

By calculating properties such as the energies of tautomers, reactivity descriptors (e.g., HOMO-LUMO orbitals), and activation barriers for key reactions, computational chemistry provides a molecular-level understanding that complements experimental synthesis and characterization efforts.

Molecular Mechanisms of Action of Sodium Dehydroacetate

Antimicrobial Mechanisms at the Cellular and Subcellular Levels

The antimicrobial efficacy of sodium dehydroacetate stems from its ability to penetrate microbial cells and interact with critical intracellular components. The subsequent disruption of fundamental processes, from energy production to enzymatic activity, underlies its function as a preservative.

A primary target of this compound within microbial cells is the enzyme α-ketoglutarate dehydrogenase (α-KGDH). nih.gov This enzyme is a critical component of the tricarboxylic acid (TCA) cycle, responsible for catalyzing the conversion of α-ketoglutarate to succinyl-CoA. By inhibiting α-KGDH, this compound effectively curtails the flow of metabolites through the TCA cycle. nih.gov This inhibition directly impacts the cell's energy production, as the TCA cycle is the primary generator of reduced coenzymes (NADH and FADH₂) necessary for ATP synthesis via the electron transport chain.

Another dehydrogenase reported to be affected is succinate (B1194679) dehydrogenase (SDH), which catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and is also a component of the electron transport chain (Complex II). The inhibition of these key dehydrogenases disrupts central carbon metabolism and energy production.

This compound's mechanism of action includes its interaction with sulfhydryl (-SH) groups present in microbial enzyme systems. scielo.br The sulfhydryl groups, primarily from cysteine residues, are often crucial for the catalytic activity and structural integrity of many essential enzymes. By combining with these groups, this compound can lead to the inactivation and destruction of these enzyme systems, further crippling cellular metabolism and function. scielo.br This broad-spectrum enzymatic inhibition contributes significantly to its antimicrobial properties.

By inhibiting key enzymes of the TCA cycle like α-ketoglutarate dehydrogenase, this compound significantly reduces bacterial cellular respiration. nih.govresearchgate.net The TCA cycle is intrinsically linked to the respiratory chain as it supplies the NADH and FADH₂ that donate electrons to the electron transport chain. The inhibition of α-KGDH leads to a decreased supply of these electron donors, thereby slowing down the entire process of oxidative phosphorylation. This reduction in respiratory activity limits the cell's capacity to generate ATP, the primary energy currency, leading to a state of energy depletion that inhibits growth and can lead to cell death.

| Mechanism | Target Enzyme/Process | Consequence for Microorganism |

|---|---|---|

| Dehydrogenase Inhibition | α-Ketoglutarate Dehydrogenase (α-KGDH) | Disruption of TCA cycle, reduced production of NADH and FADH₂. nih.gov |

| Sulfhydryl Group Interaction | Enzyme systems containing sulfhydryl groups | Inactivation and destruction of multiple essential enzymes. scielo.br |

| Respiration Modulation | Electron Transport Chain | Reduced cellular respiration and ATP synthesis. nih.gov |

In response to the blockage of the TCA cycle caused by the inhibition of α-KGDH, bacteria can remodel their central metabolism by inducing the glyoxylate (B1226380) shunt. nih.govresearchgate.net This pathway serves as an anaplerotic bypass of the TCA cycle's two decarboxylation steps, including the step catalyzed by α-KGDH. The glyoxylate shunt allows the cell to utilize two-carbon compounds (like acetyl-CoA) for the synthesis of four-carbon intermediates (succinate and malate), which are essential for biosynthesis. By inducing this shunt, this compound forces a significant metabolic rearrangement within the microorganism, diverting carbon flow away from energy production and towards biosynthetic precursor generation. nih.govresearchgate.net

Interestingly, this compound has been found to mitigate the oxidative stress that is often induced by bactericidal antibiotics. nih.gov The primary source of endogenous reactive oxygen species (ROS) in bacteria is the electron transport chain. By reducing cellular respiration through the inhibition of α-KGDH, this compound consequently lessens the activity of the electron transport chain, which leads to a lower production of ROS. nih.gov This reduction in oxidative stress can contribute to an increased tolerance of the bacteria to certain types of antibiotics.

The proton motive force (PMF) is an electrochemical gradient across the bacterial cytoplasmic membrane that is essential for ATP synthesis, motility, and transport of molecules. Research has shown that this compound reduces the bacterial PMF. researchgate.net This effect is a direct consequence of the modulation of microbial respiration. The electron transport chain is responsible for pumping protons across the membrane to generate the PMF. By inhibiting the TCA cycle and thus reducing the flux of electrons into the respiratory chain, this compound diminishes the proton-pumping activity, leading to a decreased PMF. researchgate.net This dissipation of the cell's essential energy gradient further contributes to the compound's antimicrobial effect.

| Cellular Process | Observed Effect of this compound | Underlying Mechanism |

|---|---|---|

| TCA Cycle | Remodeling and bypass | Induction of the glyoxylate shunt in response to α-KGDH inhibition. nih.gov |

| Oxidative Stress | Mitigation of ROS production | Reduced activity of the electron transport chain. nih.gov |

| Proton Motive Force (PMF) | Reduction | Decreased proton pumping by the respiratory chain. researchgate.net |

Broad Enzymatic Inhibition Studies of this compound

This compound and its parent compound, dehydroacetic acid, have been shown to inhibit a range of enzymes crucial for cellular function. These inhibitory activities contribute to its efficacy as a preservative by disrupting the metabolic processes of microorganisms.

Inhibition Kinetics and Specificity of D-amino Acid Oxidase (Flavin Enzyme)

This compound has been reported to inhibit the flavin enzyme D-amino acid oxidase (DAAO). ewg.org DAAO is an enzyme that catalyzes the oxidative deamination of D-amino acids, producing corresponding α-keto acids, ammonia, and hydrogen peroxide. mdpi.comresearchgate.net The inhibition of this enzyme by this compound points to a specific interaction with this class of flavoproteins, interfering with amino acid metabolism. While the precise kinetics and specificity of this inhibition are not extensively detailed in the available literature, the reported activity suggests a targeted disruption of metabolic pathways involving D-amino acids. ewg.org

Inhibition of Succinoxidase System Components

Research has identified the succinoxidase system as a target of dehydroacetic acid. ewg.org The succinoxidase system is a critical component of the electron transport chain in mitochondria, responsible for the oxidation of succinate and the transfer of electrons for ATP production. Inhibition of this system in rats has been documented, indicating that this compound can disrupt cellular respiration and energy production at a fundamental level. ewg.org

Investigation of Succinate Dehydrogenase (SDH) Inhibition

A more specific target within the succinoxidase system is the enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. nih.gov The inhibitory mechanism of this compound has been suggested to involve the blockage of SDH. ewg.org By obstructing the function of this key enzyme, this compound prevents the oxidation of succinate to fumarate, a crucial step in both the Krebs cycle and the electron transport chain, thereby halting a major pathway for cellular energy generation. ewg.org

Characterization of α-Ketoglutarate Dehydrogenase (α-KGDH) Inhibition

The α-ketoglutarate dehydrogenase (α-KGDH) complex is another vital enzyme in the Krebs cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. Despite the known inhibitory effects of this compound on other dehydrogenases in the Krebs cycle, current scientific literature does not provide specific details or characterization of its direct inhibitory action on α-KGDH.

Molecular Interactions of this compound with Biological Macromolecules

The biological activity of this compound is also defined by its direct molecular interactions with macromolecules, most notably proteins. Studies focusing on its binding to Human Serum Albumin (HSA) provide significant insight into these interactions.

Upon interaction, a this compound-HSA complex is formed. wikipedia.org This binding is a spontaneous and exothermic process, driven primarily by van der Waals forces and hydrogen bonding. wikipedia.org The formation of this complex induces significant conformational and structural changes in the albumin protein. wikipedia.orgwikipedia.org

The key structural alterations observed in HSA upon binding to this compound include:

Changes in Secondary Structure: The α-helix content of the protein decreases, while the proportion of β-sheet structures increases. wikipedia.org

Microenvironment Alterations: The binding changes the tight structure of the hydrophobic subdomain IIA, where the amino acid tryptophan is located, leading to an enhanced hydrophobicity of this microenvironment. wikipedia.org

These structural modifications are significant as they directly impact the protein's function, such as the observed inhibition of its esterase activity. wikipedia.org

Interactive Data Table: Effect of this compound on the Secondary Structure of Human Serum Albumin (HSA)

| Structural Component | Change upon Binding |

| α-Helix | Decrease |

| β-Sheet | Increase |

Binding Affinity and Mechanism with Human Serum Albumin (HSA)

This compound (DHA-S) has been shown to interact with and bind to human serum albumin (HSA), the most abundant protein in blood plasma responsible for transporting a wide variety of endogenous and exogenous substances. nih.govresearchgate.net The interaction leads to the formation of a DHA-S-HSA complex. nih.govresearchgate.net This binding is a spontaneous and exothermic process, driven primarily by van der Waals forces and hydrogen bonding. nih.govresearchgate.net The binding of this compound to HSA alters the microenvironment of the protein, particularly the hydrophobic subdomain IIA where the tryptophan residue is located, leading to an enhancement in the hydrophobicity of this microenvironment. nih.govresearchgate.net

The binding of this compound induces significant conformational and structural changes in human serum albumin. nih.govresearchgate.net Upon interaction with the compound, the skeleton structure of HSA becomes looser, and the solvent shell on the protein's surface is disrupted. nih.govresearchgate.net Spectroscopic analysis reveals specific alterations to the secondary structure of the protein. nih.govresearchgate.net The α-helix content of HSA decreases, while there is a corresponding increase in the content of β-sheets. nih.govresearchgate.net These changes indicate a partial unfolding or reorganization of the protein's native structure. nih.govresearchgate.net

Table 1: Effect of this compound on the Secondary Structure of HSA

| Structural Component | Change upon Binding |

| α-helix | Decrease nih.govresearchgate.net |

| β-sheet | Increase nih.govresearchgate.net |

Molecular docking studies have been employed to identify the specific binding locations of this compound on the HSA molecule. nih.govresearchgate.net These computational analyses have demonstrated that the primary binding site is located within a cavity formed by subdomains IIA and IIIA of the protein. nih.govresearchgate.net Subdomain IIA is often referred to as Sudlow's site I, a known binding pocket for many bulky heterocyclic anionic drugs, while subdomain IIIA contains Sudlow's site II, which typically binds aromatic carboxylates. ysu.ammdpi.combiorxiv.org The amino acid residues directly involved in the esterase activity of HSA are not located within this identified binding pocket for this compound. nih.govresearchgate.net

Interaction with Vitamin K Epoxide Reductase (VKOR) System Components

This compound has been identified as an inhibitor of key enzymes within the vitamin K cycle. nih.govnih.gov This cycle is crucial for the post-translational modification of vitamin K-dependent proteins, which are essential for blood coagulation. nih.gov The key enzyme in this pathway is Vitamin K epoxide reductase (VKOR). nih.govnih.gov

Research has demonstrated that this compound inhibits both Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) and its paralog, VKORC1-like protein 1 (VKORC1L1). nih.govnih.gov Studies in rat hepatocytes showed that this compound treatment led to a reduction in the expression levels of both VKORC1 and VKORC1L1. nih.gov This inhibition was also observed in the liver tissue of rats and in broiler chickens, where the compound decreased the mRNA and protein levels of VKORC1. nih.govnih.gov This inhibitory action on VKORC1 and VKORC1L1 disrupts the vitamin K cycle, contributing to coagulation anomalies. nih.govnih.gov

Table 2: Effect of this compound on VKOR System

| Component | Effect |

| VKORC1 Expression | Inhibition/Reduction nih.govnih.gov |

| VKORC1L1 Expression | Inhibition/Reduction nih.govnih.gov |

| VKORC1 Activity | Inhibition nih.gov |

Role of Cytochrome P450 (CYP450) Sub-enzymes in this compound Metabolism

The cytochrome P450 (CYP450) superfamily of enzymes is a primary system involved in the phase I metabolism of a vast array of xenobiotics, including drugs and food additives. mdpi.comnih.gov These enzymes, located mainly in the liver, catalyze reactions such as hydroxylation to make compounds more water-soluble for excretion. mdpi.commdpi.com Studies have identified specific CYP450 sub-enzymes that are responsible for the metabolism of this compound. In rat models, the metabolism was found to be sex-dependent, with stronger metabolic activity observed in males. researchgate.net The primary sub-enzymes identified as being responsible for the metabolism of this compound are CYP1A2, CYP3A2, and CYP2D1. researchgate.net

Table 3: Cytochrome P450 Sub-enzymes in this compound Metabolism

| CYP450 Sub-enzyme | Role |

| CYP1A2 | Primary metabolism researchgate.net |

| CYP3A2 | Primary metabolism researchgate.net |

| CYP2D1 | Primary metabolism researchgate.net |

Identification of Key CYP450 Isoforms (e.g., CYP1A2, CYP3A2, CYP2D1, CYP2C11)

The metabolism of this compound (DHA-NA) is significantly influenced by the cytochrome P450 (CYP450) enzyme system, a critical component of phase I metabolism. nih.gov Research has identified several key CYP450 isoforms that are primarily responsible for the biotransformation of this compound.

Studies conducted on rat liver microsomes have pinpointed CYP1A2, CYP3A2, and CYP2D1 as the main sub-enzymes involved in the metabolism of this compound. nih.gov The involvement of these particular isoforms was determined through in vitro experiments utilizing specific chemical inhibitors for each enzyme. By observing the changes in the rate of DHA-NA metabolism upon the introduction of these inhibitors, researchers could identify the key enzymatic players.

In these investigations, the inhibition of CYP1A2 and CYP3A2, in particular, was shown to have a significant impact on the metabolic processing of this compound, indicating their central role. nih.gov While CYP2D1 was also identified as a contributor, the effects of its inhibition were less pronounced than those of CYP1A2 and CYP3A2. nih.gov

Interestingly, the expression of the genes encoding for these enzymes—Cyp1a2, Cyp3a2, and Cyp2d1—along with Cyp2c11, has been observed to be higher in male rats compared to females. nih.govresearcher.life This differential expression suggests a potential basis for sex-related variations in this compound metabolism. nih.govresearcher.life

Further in vitro experiments using specific inhibitors for various CYP450 isoforms have provided quantitative data on their relative contributions to this compound metabolism. The results of these inhibition studies are summarized in the table below.

| CYP450 Isoform | Inhibitor | Effect on DHA-NA Metabolism |

|---|---|---|

| CYP1A2 | Furafylline | Reduced DHA-Na metabolism by 12.23% ± 1.96% to 23.48% ± 3.61% in male groups and by 16.52% ± 3.84% to 33.93% ± 3.83% in female groups. nih.gov |

| CYP3A2 | Ketoconazole | Increased DHA-Na concentrations in both female and male liver microsomes, indicating inhibition of metabolism. nih.gov |

| CYP2D1 | Quinidine | Reduced DHA-Na metabolism by 4.41% ± 0.62% to 6.81% ± 0.82% in male groups and by 6.72% ± 1.26% to 12.42% ± 2.64% in female groups. nih.gov |

| CYP2C11 | Ticlopidine | Did not lead to a significant change in DHA-Na concentrations. nih.gov |

The data clearly indicates that CYP1A2 and CYP3A2 are the predominant isoforms involved in the metabolic breakdown of this compound, with CYP2D1 playing a lesser role. nih.gov The minimal impact of the CYP2C11 inhibitor further refines the understanding of which specific enzymes are critical in this metabolic pathway. nih.gov

Antimicrobial Efficacy and Spectrum of Sodium Dehydroacetate

Evaluation of Broad-Spectrum Activity Against Bacteria, Yeasts, and Molds

Sodium dehydroacetate (SDA) is recognized for its broad-spectrum antimicrobial activity, effectively inhibiting the growth of a wide range of microorganisms, including bacteria, yeasts, and molds. foodadditives.netlesielle.comglobalrx.comulprospector.com This property makes it a widely utilized preservative in the food, cosmetics, and pharmaceutical industries. globalrx.comturnberrying.com The antimicrobial action of this compound stems from its dissociation in water to dehydroacetic acid, which is the active preservative form. foodadditives.net Its mechanism of action involves disrupting the microbial cell membrane and inhibiting vital cellular processes, which prevents the growth and reproduction of microorganisms. globalrx.comsdhshchem.com

The efficacy of this compound is notably potent, particularly when compared to other common preservatives. foodadditives.net For instance, its inhibitory effect on molds is reported to be approximately 40-50 times stronger than that of sodium benzoate, while its effect on bacteria is about 15-20 times stronger. foodadditives.net It functions primarily by preventing the growth of microbes rather than killing them outright. connectchemicals.com This broad-spectrum efficacy makes it a versatile preservative for maintaining product integrity and extending shelf life. globalrx.comturnberrying.com

Efficacy Studies Against Specific Microbial Pathogens

This compound has demonstrated clear antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies involving antibacterial polyethylene (B3416737) packaging films have evaluated its efficacy against common bacterial pathogens. scielo.brscielo.br In these studies, films incorporating this compound, both alone and in combination with potassium sorbate (B1223678), were tested for their ability to inhibit the growth of Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). scielo.brscielo.br The results indicated that increasing the concentration of this compound in the films led to good antibacterial activity against these microbes, highlighting its effectiveness in controlling bacterial contamination. scielo.brresearchgate.net

This compound exhibits significant antifungal properties against various pathogens that cause spoilage in food products, particularly citrus fruits.

Penicillium digitatum (Green Mold) and Penicillium italicum (Blue Mold): Research has shown that this compound dramatically inhibits the mycelial growth of both P. digitatum and P. italicum. postharvest.bizresearchgate.net Studies indicate its effectiveness both in vitro and in vivo, significantly reducing the incidence of green and blue molds on citrus fruits. postharvest.bizresearchgate.net The mechanism behind this inhibition involves damaging the structure and function of the cell membrane and mitochondria of the fungal mycelia, which disrupts cellular energy metabolism. spkx.net.cnresearchgate.net

Geotrichum citri-aurantii (Sour Rot): this compound is also effective against G. citri-aurantii, the causative agent of sour rot in citrus. researchgate.netnih.gov Its antifungal action against this pathogen is attributed to the disruption of cell membrane permeability and interference with energy metabolism. nih.gov Studies have observed that treatment with SDA leads to severe damage to the mycelium, including loss of cytoplasm and plasmolysis. nih.gov

Aspergillus parasiticus : The antimicrobial spectrum of dehydroacetic acid, the active form of SDA, extends to Aspergillus parasiticus. This mold is a known producer of aflatoxins. Research has demonstrated that dehydroacetic acid can inhibit the incorporation of acetate (B1210297) into aflatoxins by the resting mycelia of A. parasiticus. cir-safety.org

Quantitative Analysis of Concentration-Dependent Antimicrobial Effects

The antimicrobial efficacy of this compound is directly related to its concentration. spkx.net.cn Laboratory studies have established specific concentrations required to inhibit or eliminate microbial pathogens, often reported as the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

For key citrus pathogens, research has identified the following effective concentrations:

The MIC and MFC for both Penicillium digitatum and Penicillium italicum were found to be 0.20 g/L and 0.40 g/L, respectively. postharvest.bizresearchgate.net

Against Geotrichum citri-aurantii, the inhibitory effect was observed at higher concentrations, with both the MIC and MFC values being 0.80 g/L. researchgate.net

These findings demonstrate a clear concentration-dependent effect, where higher concentrations of this compound lead to more significant inhibition of fungal growth. postharvest.bizspkx.net.cn Effective concentrations in food applications typically range from 0.05% to 0.10%. foodadditives.net

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) | Source |

|---|---|---|---|

| Penicillium digitatum | 0.20 g/L | 0.40 g/L | postharvest.bizresearchgate.net |

| Penicillium italicum | 0.20 g/L | 0.40 g/L | postharvest.bizresearchgate.net |

| Geotrichum citri-aurantii | 0.80 g/L | 0.80 g/L | researchgate.net |

Environmental and Physico-Chemical Factors Influencing Antimicrobial Efficacy (e.g., pH)

The effectiveness of this compound as a preservative is influenced by environmental factors, most notably pH. foodadditives.netcir-safety.org Unlike many other preservatives that are only effective in acidic conditions, this compound maintains its antimicrobial activity across a broad pH range, including both acidic and alkaline environments. foodadditives.netscielo.brscielo.br

However, its efficacy is optimized under acidic conditions. foodadditives.netcir-safety.org The antimicrobial activity is dependent on the undissociated form of dehydroacetic acid. cir-safety.org As the pH decreases, the proportion of undissociated acid increases, leading to enhanced inhibitory action. cir-safety.org Research has quantified this relationship, showing a significant drop in antimicrobial activity as the pH becomes more neutral or alkaline. cir-safety.org

| pH Level | Antimicrobial Activity (%) | Source |

|---|---|---|

| 2.0 | 100% | cir-safety.org |

| 4.0 | 95% | cir-safety.org |

| 5.0 | 65% | cir-safety.org |

| 5.5 | 33% | cir-safety.org |

Furthermore, this compound is stable against heat and is not significantly affected by high-temperature processing, which allows it to be used in foods that require heating. sdhshchem.com

Synergistic Antimicrobial Interactions of this compound with Other Compounds (e.g., Potassium Sorbate)

The antimicrobial effect of this compound can be enhanced when used in combination with other preservatives, demonstrating synergistic interactions. A common combination is with potassium sorbate, particularly for the preservation of pastries. foodadditives.net This combination is effective, although the alkaline pH of many pastries can reduce the efficacy of potassium sorbate. foodadditives.net

Studies have explored the synergistic effects of this compound and potassium sorbate in the development of antibacterial packaging films. scielo.brscielo.br When combined in polyethylene films, these two preservatives showed a significant improvement in the film's antibacterial properties against E. coli and S. aureus. scielo.brscielo.br Research on these films found that specific ratios of this compound to potassium sorbate (e.g., 2:1) not only enhanced the antibacterial effect but also improved the physical properties of the film, such as tensile strength. scielo.brscielo.br This synergistic effect allows for more robust protection against microbial spoilage. scielo.br

Microbial Adaptation and Resistance Mechanisms to Sodium Dehydroacetate

Elucidation of Antibiotic Tolerance Induced by Sodium Dehydroacetateresearchgate.netnih.gov

Exposure to sodium dehydroacetate (DHA-S) has been found to significantly impair the efficacy of bactericidal antibiotics against a range of bacterial pathogens. researchgate.netnih.gov This induced tolerance is not a result of genetic mutation conferring specific resistance, but rather a transient physiological state triggered by a multi-pronged mechanism involving metabolic reprogramming, enhanced cellular defense systems, and the increased activity of efflux pumps. researchgate.netnih.gov This state of tolerance allows bacteria to survive lethal concentrations of various antibiotics.

A primary mechanism by which this compound induces antibiotic tolerance is through the profound remodeling of bacterial metabolism. researchgate.netnih.gov Mechanistic studies reveal that DHA-S targets a key enzyme in the tricarboxylic acid (TCA) cycle. researchgate.net

Key Metabolic Changes Induced by this compound:

| Metabolic Pathway/Enzyme | Effect of this compound | Consequence for the Bacterium |

| α-ketoglutarate dehydrogenase (α-KGDH) | Inhibition of enzymatic activity | Reduces cellular respiration. |

| Glyoxylate (B1226380) Shunt | Induction of the pathway | Bypasses steps in the TCA cycle, altering metabolic flow. |

| Cellular Respiration | Reduced overall rate | Leads to a slower metabolic state, making the cell less susceptible to antibiotics that target active processes. |

This table summarizes the core metabolic shifts observed in bacteria upon exposure to this compound, leading to a state of antibiotic tolerance.

Specifically, DHA-S inhibits the enzymatic activity of α-ketoglutarate dehydrogenase (α-KGDH), a critical component of the TCA cycle. researchgate.netnih.gov This inhibition leads to a reduction in bacterial cellular respiration. researchgate.netnih.gov Concurrently, the bacterium compensates by inducing the glyoxylate shunt pathway. researchgate.netnih.gov This metabolic shift is a key factor in establishing a state of dormancy or reduced metabolic activity, which is a hallmark of antibiotic tolerance. By slowing down essential processes that are often the targets of bactericidal antibiotics, the bacteria can evade their lethal effects. researchgate.net

In conjunction with metabolic slowdown, this compound enhances the function of multidrug efflux pumps. researchgate.netnih.gov These pumps are membrane proteins that actively transport a wide range of toxic compounds, including antibiotics, out of the bacterial cell. researchgate.net By increasing the activity of these pumps, DHA-S exposure helps the bacteria to efficiently expel antibiotics, preventing them from reaching their intracellular targets and exerting their bactericidal effects. researchgate.netnih.gov This mechanism works synergistically with the metabolic remodeling to create a robust tolerant state. researchgate.net

Many bactericidal antibiotics exert their killing effect by inducing the production of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage. researchgate.net Research has demonstrated that this compound mitigates the oxidative stress imposed by these antibiotics. researchgate.netnih.gov This attenuation of oxidative stress is another crucial layer of the induced tolerance mechanism. By protecting the cell from this damage, DHA-S allows the bacteria to better withstand the antibiotic assault. researchgate.net The addition of exogenous cysteine has been shown to mitigate oxidative damage effects, further highlighting the role of oxidative stress in this process. researchgate.net

Interestingly, the antibiotic tolerance induced by this compound is reversible. nih.gov Studies have shown that the addition of specific exogenous amino acids can effectively counteract the tolerant state and restore antibiotic susceptibility. nih.gov

Key Findings on Reversal of DHA-S-Induced Tolerance:

| Reversal Agent | Observed Effect |

| Cysteine | Effectively reverses antibiotic tolerance. nih.gov |

| Proline | Effectively reverses antibiotic tolerance. nih.gov |

| Mixture of five amino acids | Successfully reversed the tolerance both in vitro and in mouse models of infection. nih.gov |

This table highlights research findings on the use of exogenous amino acids to overcome antibiotic tolerance induced by this compound.

The supplementation with five specific exogenous amino acids, particularly cysteine and proline, has been proven to effectively reverse the antibiotic tolerance elicited by DHA-S. nih.gov This reversal has been demonstrated both in laboratory settings (in vitro) and in animal infection models, suggesting that reactivating bacterial metabolism can convert the tolerant cells back to a sensitive state, thereby restoring the efficacy of the antibiotic treatment. nih.gov

Applications of Sodium Dehydroacetate in Advanced Materials and Preservation Non Food Sector

Incorporation into Polymeric Films for Enhanced Functional Properties

The integration of sodium dehydroacetate into polymeric films is a key area of research, aimed at developing materials with superior characteristics for various applications, including functional packaging.

A prominent method for creating composite films containing this compound is melt-blending. humblebeeandme.com This technique has been successfully used to prepare antibacterial polyethylene (B3416737) (PE) packaging films. humblebeeandme.com The process involves mixing low-density polyethylene (LDPE) resin with antibacterial agents, such as a combination of this compound (SD) and potassium sorbate (B1223678) (PS). humblebeeandme.com In a typical procedure, the modified antibacterial LDPE resin constitutes 20% of the mixture, with the remaining 80% being the substrate LDPE resin. nih.gov This blend is then processed through a single-screw extrusion system via a casting machine to form the film. nih.gov The fabrication equipment, such as a twin-screw extruder, operates with multiple heating zones set at specific temperatures, for instance, ranging from 160°C to 170°C, with screw speeds around 40 r/min. nih.gov

Scanning Electron Microscopy (SEM) is a critical tool for characterizing the microstructure of films integrated with this compound. humblebeeandme.com Studies on polyethylene films have shown that the addition of this compound and potassium sorbate influences the compactness of the composite film's structure. nih.gov Compared to a pure PE film which may show small stripes in its cross-section, the modified films exhibit a smoother and thicker cross-section as the ratio of this compound to potassium sorbate increases. humblebeeandme.comnih.gov However, at higher concentrations, the cross-section can become slightly rough. nih.gov In other types of films, such as those made from starch and sodium alginate, the addition of this compound has been observed to make the film surface rougher. tri-k.com The integration of SD appears to be highly compatible with the polymer's chemical bond, enhancing the stability of the structure. nih.gov

Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of polymer films containing this compound. humblebeeandme.com In studies of modified polyethylene films, TGA is conducted over a temperature range of 40°C to 600°C under a nitrogen atmosphere to prevent thermal oxidation. humblebeeandme.com Research indicates that the incorporation of this compound can confer good heat resistance to the films. humblebeeandme.com TGA curves show that while the addition of too much this compound can negatively affect the film's crystal structure and decrease thermal stability, certain ratios can improve it. nih.gov For instance, modified PE films have been shown to decompose rapidly at temperatures around 430°C, indicating their level of thermal stability. chemicalbook.com

The incorporation of this compound significantly modifies the mechanical properties of polymeric films. In polyethylene films, the addition of this compound generally leads to an increase in tensile strength and a reduction in the elongation at break. humblebeeandme.com For instance, a PE film containing this compound and potassium sorbate in a 2:1 ratio demonstrated a higher tensile strength (14.71 MPa) compared to a pure PE film. humblebeeandme.com Conversely, in starch-sodium alginate composite films, the addition of this compound was found to reduce both tensile strength and elongation at break. tri-k.com

Table 1: Effect of this compound (SD) and Potassium Sorbate (PS) Ratio on Mechanical Properties of PE Films

| Film Composition | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|

| Pure PE Film | Lower than modified films | Higher than modified films | humblebeeandme.com |

| PE Film with SD:PS (2:1) | 14.71 | Reduced compared to pure PE | humblebeeandme.com |

This compound also influences the barrier properties of composite films. In polyethylene-based films, the addition of this compound has been shown to reduce the water vapor transmission coefficient. humblebeeandme.com The lowest water vapor transmission coefficient was observed in a film with a this compound to potassium sorbate ratio of 3:1. humblebeeandme.com In contrast, for starch-sodium alginate composite films, the incorporation of this compound led to an increase in water vapor permeability. tri-k.com

Table 2: Effect of this compound on Water Vapor Transmission in Different Polymer Films

| Film Type | Effect of this compound | Reference |

|---|---|---|

| Polyethylene (PE) Film | Reduces water vapor transmission coefficient | humblebeeandme.com |

| Starch-Sodium Alginate Film | Increases water vapor permeability | tri-k.com |

Research on Wood Preservation Applications

While this compound is recognized for its potent antifungal properties, its specific application as a wood preservative is not extensively documented in dedicated research studies. humblebeeandme.comtri-k.com Its mechanism of action involves inhibiting the activity of microbial dehydrogenases and disrupting key enzyme systems, which is effective against a broad spectrum of microorganisms, including fungi that cause wood decay. humblebeeandme.comchemicalbook.com The development of environmentally friendly wood preservatives is a significant area of research, with a focus on alternatives to traditional toxic chemicals. mdpi.comfoodadditives.net Studies have explored various natural and synthetic compounds for wood protection. mdpi.com For instance, other sodium salts, such as sodium acetate (B1210297), have shown promising results in preserving rubberwood against fungal decay by inhibiting the growth of white-rot fungus. woodresearch.sk Given this compound's established efficacy as a fungicide in other sectors, it represents a potential candidate for future research in the field of wood preservation. nih.govtri-k.com

Mechanistic and Efficacy Research in Cosmetic and Personal Care Product Preservation

Photoreactivity and Photoisomerization Studies of this compound in Formulations

The stability of preservatives under ultraviolet (UV) and visible light is a critical factor in ensuring the safety and efficacy of cosmetic and personal care products. For this compound, and its parent compound dehydroacetic acid (DHA), research into their photoreactivity has revealed the potential for photoisomerization and photodegradation, particularly under direct exposure to UV-visible irradiation. researchgate.net

Studies on the phototransformation of dehydroacetic acid have shown that its behavior in cosmetic systems is an area of concern, as photodegradation of the preservative may occur. researchgate.net This is especially relevant for products intended for prolonged skin contact, which may be exposed to sunlight. Research has identified several photoproducts resulting from the irradiation of DHA.

One significant study utilized liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to identify the by-products of DHA phototransformation. The primary photoproduct identified was an isomer of DHA (PP1). researchgate.net Additionally, two isomeric compounds corresponding to dimeric structures were also detected. researchgate.net The formation of these photoproducts indicates that cosmetic formulations containing this compound should be protected from direct sunlight to prevent the degradation of the preservative. researchgate.net When tested within a cosmetic emulsion, all identified photoproducts, with the exception of the dimers, were detected after irradiation, confirming that these photochemical reactions can occur within a typical product matrix. researchgate.net

Research Findings on Photoproducts of Dehydroacetic Acid

The following table summarizes the key photoproducts identified in studies on the UV-visible phototransformation of dehydroacetic acid.

Table 1: Identified Photoproducts of Dehydroacetic Acid (DHA) after UV-Visible Irradiation

| Detected Photoproduct | Analytical Method(s) | Key Characteristics | Notes |

|---|---|---|---|

| Isomer of DHA (PP1) | LC-MS, GC-MS | Same molecular formula as DHA (C₈H₈O₄) but different structural arrangement. | Detected in both pure solution and within a cosmetic emulsion after irradiation. researchgate.net |

| Dimeric Structures | LC-MS | Isomeric compounds with a molecular weight double that of DHA, suggesting a dimerization reaction. | Detected in irradiated pure solutions but not within the tested cosmetic emulsion. researchgate.net |

Environmental Fate and Mechanistic Degradation Studies of Sodium Dehydroacetate

Biodegradation Pathways and Kinetics (e.g., Activated Sludge Systems, OECD Guidelines)

Information regarding the specific biodegradation pathways and kinetics of sodium dehydroacetate in activated sludge systems following Organisation for Economic Co-operation and Development (OECD) guidelines is limited. However, studies on its parent compound, dehydroacetic acid (DHA), provide valuable insights. Dehydroacetic acid is considered to be rapidly degraded in the environment industrialchemicals.gov.au.

Chemical Speciation and Interaction with Inorganic Cations in Aquatic Environments

In aquatic environments, this compound readily dissociates into the dehydroacetate anion and a sodium cation (Na⁺) wikipedia.org. The behavior and fate of the dehydroacetate anion are influenced by the chemical characteristics of the surrounding water, particularly pH and the presence of inorganic cations.

The dehydroacetate anion can engage in complexation reactions with various metal ions present in the aquatic environment. The stability of these metal chelates is a critical factor in determining the bioavailability and potential toxicity of both the metal and the organic ligand. The stability constant (log K) is a measure of the strength of the interaction between a metal ion and a chelating agent scienceinhydroponics.comscienceinhydroponics.comnaturalspublishing.comscispace.com. For dehydroacetic acid, the stability constants with some common divalent cations have been reported.

Table 1: Stability Constants (log K) of Dehydroacetic Acid with Divalent Metal Ions

| Metal Ion | log K |

| Ca²⁺ | 4.1 |

| Mg²⁺ | 5.6 |

| Data sourced from Science in Hydroponics scienceinhydroponics.com |

This data indicates that dehydroacetic acid can form complexes with calcium and magnesium ions, which are abundant in natural waters. The formation of these complexes can influence the transport, transformation, and bioavailability of dehydroacetate in aquatic ecosystems. Further research is needed to fully characterize the speciation of this compound and its interactions with a broader range of inorganic cations under various environmental conditions.

Degradation Under Specific Environmental Stressors (e.g., Gamma Irradiation)

Gamma irradiation has been investigated as a method for the degradation of this compound. Studies have shown that gamma irradiation can effectively degrade both dehydroacetic acid and its sodium salt in aqueous solutions. fao.org The degradation process follows first-order reaction kinetics, with the rate of degradation increasing with longer irradiation times and lower initial concentrations of the compound. fao.org Notably, this compound degrades at a higher rate than dehydroacetic acid under the same irradiation conditions. fao.org

The primary radiolytic degradation product of both dehydroacetic acid and this compound has been identified as heptane-2,4,6-trione through gas chromatography-mass spectrometry (GC-MS/MS) analysis. fao.org Quantum chemical calculations support the experimental finding that this compound is more susceptible to degradation by gamma irradiation than dehydroacetic acid. fao.org While gamma irradiation is effective in aqueous solutions, the degradation rate of this compound is significantly lower in more complex matrices like pear juice. fao.org

Mechanistic Ecotoxicological Studies in Aquatic Organisms (e.g., Zebrafish Models)

Zebrafish (Danio rerio) have been extensively used as a model organism to investigate the ecotoxicological effects of this compound at a mechanistic level. These studies have revealed significant impacts on several physiological processes. nih.govnih.govewg.org

Impact on Respiration Capacity and Hypoxia Tolerance

Exposure to this compound has been shown to decrease the respiration capacity in larval zebrafish. nih.gov This impairment of respiratory function contributes to a reduced tolerance to hypoxic (low oxygen) conditions. Studies have observed that acute exposure to this compound leads to the promotion of hypoxia-inducible factor-1α (HIF-1α) expression, a key regulator of the cellular response to hypoxia. nih.gov Ultimately, this can result in rapid mortality in adult zebrafish under hypoxic stress. nih.gov Furthermore, exposure to this compound has been linked to a decrease in locomotor persistence in zebrafish larvae. nih.gov

Disruption of Energy Metabolism (e.g., Glucose Uptake Inhibition)

This compound exposure disrupts energy metabolism in zebrafish. A key finding is the inhibition of glucose uptake. nih.gov This disruption of glucose metabolism can lead to energy deficiency within the organism. Mechanistically, this compound has been demonstrated to inhibit the activity of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain and the citric acid cycle. nih.gov This inhibition leads to an interruption of the respiratory chain, resulting in energy deficiency and the accumulation of organic acids. nih.gov

Calcium Ion Imbalance and Mitochondrial Damage in Cardiomyocytes

One of the significant toxicological effects of this compound in zebrafish is the induction of cardiovascular toxicity associated with a calcium ion (Ca²⁺) imbalance. nih.gov Exposure to the compound leads to an influx of Ca²⁺ into cardiomyocytes (heart muscle cells), resulting in Ca²⁺-dependent mitochondrial damage. nih.gov This disruption of calcium homeostasis is a critical factor in the observed cardiotoxic effects.

Inhibition of Amino Acid Biosynthesis Pathways

This compound (DHA-S) has been shown to interfere with fundamental cellular processes, including the synthesis of amino acids. Research using the zebrafish model has demonstrated that exposure to this compound can lead to the repression of amino acid biosynthesis. researchgate.net In one study, zebrafish exposed to 50 mg/L of DHA-S for 24 hours exhibited an inhibition of glucose uptake and a subsequent repression of the pathways responsible for creating amino acids. researchgate.net This disruption of essential metabolic functions highlights a key mechanism through which this compound can exert its toxic effects at a cellular level. researchgate.net

Analysis of Specific Developmental Abnormalities at the Molecular Level

Exposure to this compound has been linked to a range of developmental abnormalities in various animal models, with research pointing to specific molecular mechanisms underlying these effects.

In zebrafish larvae, exposure to this compound at a concentration of 50 mg/L was found to induce several developmental issues, including cerebral hemorrhage, mandibular dysplasia, and pericardial edema. researchgate.net Further molecular analysis revealed defective heart looping and apoptosis (programmed cell death) in the treated zebrafish. researchgate.net A key finding from this research was that DHA-S induced a deficiency in Ca²⁺ and vitamin D3, stimulating a Ca²⁺ influx that resulted in calcium-dependent mitochondrial damage in cardiomyocytes. researchgate.net

Studies in mammals have also reported developmental toxicity. In a study on Wistar rats, oral administration of this compound during gestation days 6–17 resulted in reduced fetal body weight, a high incidence of skeletal variations, and retarded ossification at doses of 50 and 100 mg/kg bw/d. industrialchemicals.gov.au Similarly, a study in mice administered with this compound orally from gestation days 6-15 observed skeletal abnormalities, including supernumerary ribs, sternabrae deformities, and rib malformation. industrialchemicals.gov.au

Research in broiler chickens has provided further insight into the molecular basis of these skeletal issues. This compound exposure was found to impair bone development by damaging osteoblasts and activating osteoclasts. nih.gov The study noted that DHA-S reduced serum levels of alkaline phosphatase (ALP) and procollagen (B1174764) type I N-terminal propeptide (P1NP), which are key markers of bone formation and osteoblast function. nih.gov A primary mechanism identified is the inhibition of the carboxylation of vitamin K-dependent proteins, which are crucial for ion deposition in bone. nih.gov this compound achieves this by reducing the hepatic expression of vitamin K epoxide reductase complex 1 (VKORC1), an enzyme essential for the vitamin K cycle. nih.gov

Interactive Data Table: Developmental Abnormalities and Molecular Mechanisms Associated with this compound Exposure

| Organism | Observed Developmental Abnormalities | Molecular/Cellular Mechanisms | Reference |

| Zebrafish | Cerebral hemorrhage, mandibular dysplasia, pericardial edema, defective heart looping | Repression of amino acid biosynthesis, Ca²⁺ imbalance, mitochondrial damage in cardiomyocytes, apoptosis | researchgate.net |

| Wistar Rats | Reduced fetal body weight, skeletal variations, retarded ossification | Not specified in the study | industrialchemicals.gov.au |

| Mice | Skeletal abnormalities (supernumerary rib, sternabrae deformities, rib malformation) | Not specified in the study | industrialchemicals.gov.au |

| Broiler Chickens | Impaired bone development | Osteoblast damage, osteoclast activation, reduced serum ALP and P1NP, inhibition of vitamin K-dependent protein carboxylation via reduced VKORC1 expression | nih.govnih.gov |

Advanced Analytical Methodologies for Sodium Dehydroacetate

Spectroscopic Techniques for Detection and Characterization

Spectroscopic methods are fundamental in the analytical chemistry of sodium dehydroacetate, providing sensitive and specific means for its detection and structural elucidation. These techniques rely on the interaction of the molecule with electromagnetic radiation, revealing details about its electronic structure, concentration, and conformation.

UV/VIS Absorption and Fluorescence Spectroscopy

UV/VIS spectroscopy is a valuable tool for the quantitative analysis of this compound, leveraging its absorption of ultraviolet and visible light. The phototransformation of dehydroacetic acid (DHA), the acidic form of this compound, has been studied using UV-Vis spectroscopy. researchgate.netnih.gov Under direct UV-visible irradiation, the concentration of DHA decreases, leading to the formation of various photoproducts. researchgate.netnih.gov This photodegradation can be monitored by observing changes in the UV-Vis absorption spectrum over time. researchgate.net

While this compound itself is not strongly fluorescent, fluorescence spectroscopy can be employed for its sensitive detection through derivatization. One approach involves the development of fluorescent probes based on dehydroacetic acid derivatives. For instance, dioxaborine styryl dyes derived from dehydroacetic acid have been synthesized and shown to act as effective fluorescent probes for the detection of amines and ammonia. aston.ac.ukscienceopen.com Another method involves reacting dehydroacetic acid with a suitable reagent to form a fluorescent product. For example, a fluorescence method has been developed where dehydroacetic acid is reacted with an o-phenylenediamine (B120857) solution, resulting in a product that can be measured fluorometrically.

Circular Dichroism Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry and conformational aspects of chiral molecules. semanticscholar.orgsemanticscholar.org It measures the differential absorption of left and right circularly polarized light. nih.gov While this compound is not chiral in its ground state, its enolate structure possesses a flexible pyrone ring system. The conformation of this ring system could potentially be influenced by its environment or interactions with other chiral molecules.

Currently, there is a lack of specific studies in the published literature applying Circular Dichroism spectroscopy directly to the conformational analysis of this compound. However, the principles of CD spectroscopy are widely applied to the conformational analysis of various organic molecules, including those with cyclic structures. semanticscholar.orgnih.gov For flexible molecules, the observed CD spectrum is a population-weighted average of the spectra of all contributing conformers. nih.gov Therefore, CD spectroscopy holds potential as a tool to study induced chirality or conformational changes in this compound when it interacts with chiral environments, such as proteins or other biological macromolecules. Such studies could provide valuable insights into its mechanism of action as a preservative. The application of Vibrational Circular Dichroism (VCD), which probes chirality in vibrational transitions, could also offer detailed conformational information. rsc.org

Electrochemiluminescence (ECL) Detection Methods